4-(diphenylmethyl)-N-(2-fluorophenyl)piperazine-1-carboxamide
CAS No.: 893340-18-6
Cat. No.: VC4531149
Molecular Formula: C24H24FN3O
Molecular Weight: 389.474
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893340-18-6 |
|---|---|
| Molecular Formula | C24H24FN3O |
| Molecular Weight | 389.474 |
| IUPAC Name | 4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C24H24FN3O/c25-21-13-7-8-14-22(21)26-24(29)28-17-15-27(16-18-28)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2,(H,26,29) |
| Standard InChI Key | HPBWDOHCNFJAHL-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
Introduction
4-(diphenylmethyl)-N-(2-fluorophenyl)piperazine-1-carboxamide is a complex organic compound belonging to the class of piperazine derivatives. It features a piperazine ring, a diphenylmethyl group, and a 2-fluorophenyl substituent, contributing to its unique pharmacological properties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities.
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets in the body, such as neurotransmitter receptors and enzymes involved in metabolic processes. Preliminary studies suggest potential modulatory effects on dopamine receptors, serotonin transporters, and monoamine oxidase (MAO), which may contribute to neuroprotective properties.
Biological Targets:
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Dopamine Receptors: Potential influence on dopaminergic signaling pathways.
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Serotonin Transporters: Effects on serotonin reuptake mechanisms.
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Monoamine Oxidase (MAO): Inhibitory effects observed.
Comparison with Similar Compounds
Similar compounds include:
1.-1-benzhydrylpiperazine: Shares structural features but lacks the fluorinated phenyl group.
2.-4-chlorobenzhydryl piperazine: Contains chlorine instead of fluorine.
3.-N-(diphenylmethyl)piperazine: Different substituents compared to the target compound.
These comparisons highlight the unique role of the fluorine atom in enhancing stability and altering biological interactions.
Unique Attributes:
The presence of a diphenylmethyl group combined with a fluorinated phenyl moiety distinguishes this compound from others within its class.
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